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Compound of Interest

1-
Compound Name: o o
Piperidinocyclohexanecarbonitrile

Cat. No.: B162700

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 1-
Piperidinocyclohexanecarbonitrile (PCC). It is intended for research and informational
purposes only. PCC is a regulated substance in many jurisdictions, and appropriate legal and
safety precautions must be taken when handling this compound.

Introduction

1-Piperidinocyclohexanecarbonitrile (PCC) is primarily known as a chemical intermediate
and a common contaminant in the illicit synthesis of phencyclidine (PCP).[1][2][3] Its presence
in street preparations of PCP is a significant concern due to its inherent and potent toxicity,
which has been reported to be substantially greater than that of PCP itself.[1] This technical
guide provides a comprehensive overview of the known toxicological properties of PCC, with a
focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

Chemical and Physical Properties
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Property Value

Chemical Name 1-(1-piperidinyl)cyclohexanecarbonitrile
Synonyms PCC, 1-Piperidine Cyclohexane Carbonitrile
CAS Number 3867-15-0

Molecular Formula C12H20N2

Molecular Weight 192.30 g/mol

Pharmacokinetics: The Crucial Role of
Decomposition

Detailed in vivo pharmacokinetic studies delineating the absorption, distribution, metabolism,
and excretion (ADME) of PCC are largely unavailable in the published literature. However, in
vitro and pyrolysis studies provide critical insights into its metabolic fate, which is central to its
toxicity. The primary mechanism of PCC's toxicity is believed to be the in vivo liberation of
cyanide.[4]

Decomposition and Metabolism

In simulated physiological conditions, PCC undergoes decomposition, leading to the release of
cyanide.[4] This process is time and pH-dependent. The lability of the cyano group is a key
feature of its chemical structure and toxicological profile.[5]

Table 1: In Vitro Decomposition of PCC[4]

Condition Rate Constant (k) Half-life (ti/2)

Normal Saline 2.2x102min~1 31.6 min

0.05 M Phosphate Buffer (pH
7.4,37°C)

0.19 min—1 3.7 min

Human Serum 0.15 min—? 4.6 min
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While specific cytochrome P450 (CYP) enzyme involvement in PCC metabolism has not been
elucidated, the metabolism of other piperidine-containing compounds often involves CYP-
mediated oxidation.[6][7] However, the dominant toxicokinetic feature of PCC appears to be its
chemical instability and subsequent release of cyanide.

Pyrolysis

When smoked, as is common with illicit PCP preparations, PCC undergoes thermal
decomposition. A significant portion of the compound is cleaved to form cyanide and other
products.[2][8][9]

Table 2: Pyrolysis Products of PCC in Mainstream Smoke[2][8][9]

Product Percentage of Starting Material
Intact PCC ~47%

Cyanide and 1-(1-piperidino)-1-cyclohexene ~58%

Cyclohexanone 21%

Piperidine 29%

N-acetylpiperidine 7%

Pharmacodynamics and Mechanism of Toxicity

The primary mechanism of PCC's acute toxicity is attributed to the metabolic liberation of
cyanide.[4] Cyanide is a potent inhibitor of cellular respiration, specifically targeting cytochrome
c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a
rapid cessation of aerobic metabolism, cellular hypoxia, and ultimately, cell death. The
behavioral and physiological effects observed after PCC administration closely mimic those of
cyanide poisoning.[4]

In comparative studies with PCP and its analogs, PCC was found to be relatively ineffective at
blocking potassium channels, a proposed mechanism for the behavioral effects of PCP.[10]
This further supports the hypothesis that PCC's primary toxic effects are mediated by a
different mechanism, namely cyanide poisoning.
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Caption: Proposed primary mechanism of PCC toxicity via in vivo cyanide release.

Toxicology
Acute Toxicity

PCC exhibits high acute toxicity, primarily due to the rapid onset of cyanide poisoning.

Table 3: Acute Toxicity of PCC and Sodium Cyanide in Male Swiss Webster Mice[1][4]

Value
Compound Route Parameter Value (mg/kg)
(nmollkg)
PCC i.p. LDso (4-hour) 29.0 133.6
Sodium Cyanide i.p. LDso - 130.6
] EDso (motor
PCC i.p. _ _ - 48.5
impairment)
] ] ] EDso (motor
Sodium Cyanide i.p. - 36.7

impairment)

The remarkable similarity between the molar LDso values of PCC and sodium cyanide provides
strong evidence for cyanide being the primary mediator of acute lethality.[4]

Chronic, Sub-chronic, Genotoxicity, Carcinogenicity,
and Reproductive Toxicity

There is a significant lack of data regarding the long-term toxic effects of PCC. No studies on
its chronic, sub-chronic, genotoxic, carcinogenic, or reproductive toxicity have been identified in
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the publicly available scientific literature. While studies on other nitrile compounds and
piperidine derivatives exist, these are not directly applicable to PCC.[11][12][13]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of PCC are not extensively
described in the literature. However, based on the available studies, the following general
methodologies have been employed.

Acute Toxicity (LDso) Determination

A standardized method for LDso determination, such as the one described by Litchfield and
Wilcoxon or the up-and-down procedure, is typically used.
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Preliminary Dose-Ranging Study

:

Animal Group Allocation
(e.g., Male Swiss Webster Mice)

:

Intraperitoneal (i.p.) Administration
of PCC at Various Dose Levels

:

Observation Period
(e.g., 4 hours)

:

Record Mortality in Each Group

:

Calculate LDso
(e.g., Probit Analysis)

Click to download full resolution via product page

Caption: Generalized workflow for an acute toxicity (LDso) study.

In Vitro Decomposition Studies
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These studies typically involve incubating PCC in various media simulating physiological
conditions and monitoring its disappearance and/or the appearance of its degradation products
over time.

Prepare PCC Solutions in Test Media
(Saline, Buffer, Serum)

:

Incubate at Controlled Temperature
(e.g., 37°C)

:

Collect Aliquots at
Various Time Points

:

Analyze Samples by Gas Chromatography (GC)

:

Quantify PCC Concentration

:

Calculate Decomposition Rate
and Half-life

Click to download full resolution via product page
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Caption: Experimental workflow for in vitro decomposition studies of PCC.

Analytical Methods

Gas chromatography (GC) is a commonly employed method for the detection and
quantification of PCC in illicit drug preparations.[1][14]

Table 4: Gas Chromatographic Conditions for PCC Analysis[1]

Parameter Condition
Column 3% OV-17
Detector Nitrogen Detector

Conclusion and Data Gaps

The available toxicological data for 1-Piperidinocyclohexanecarbonitrile (PCC) strongly
indicate that its acute toxicity is primarily mediated by the in vivo release of cyanide. This is
supported by comparative lethality studies and in vitro decomposition data. However, there is a
significant lack of information regarding its comprehensive pharmacokinetic profile, as well as
its potential for chronic, sub-chronic, genotoxic, carcinogenic, and reproductive toxicity. The
scientific literature on PCC is limited, likely due to its status as a controlled substance and its
primary relevance in the context of illicit drug manufacturing. Further research would be
necessary to fully characterize the toxicological profile of this compound. Researchers and drug
development professionals should be aware of these significant data gaps when assessing the
risks associated with PCC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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